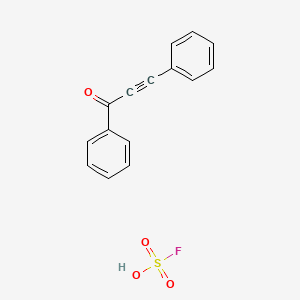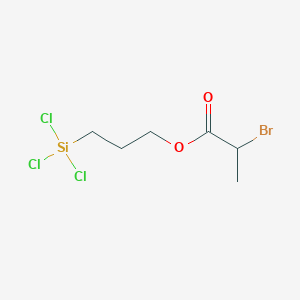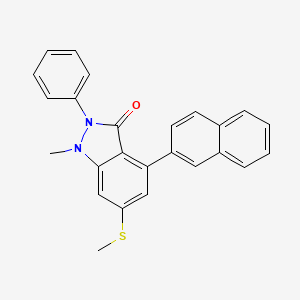
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and an indazole core
準備方法
The synthesis of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Naphthalene Ring: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Methylsulfanyl Group: This can be done using thiolation reactions with appropriate sulfur-containing reagents.
Final Assembly: The phenyl group is introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the indazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
科学的研究の応用
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用機序
The mechanism of action of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar compounds to 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one include other indazole derivatives and naphthalene-containing molecules. Some examples are:
1-Methyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-Methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methyl group on the indazole ring, potentially altering its chemical properties.
4-Naphthalen-2-yl-2-phenylindazol-3-one: Lacks both the methyl and methylsulfanyl groups, providing a simpler structure for comparison.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in its simpler analogs.
特性
分子式 |
C25H20N2OS |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
1-methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one |
InChI |
InChI=1S/C25H20N2OS/c1-26-23-16-21(29-2)15-22(19-13-12-17-8-6-7-9-18(17)14-19)24(23)25(28)27(26)20-10-4-3-5-11-20/h3-16H,1-2H3 |
InChIキー |
LAAQTFCLFMGXRV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


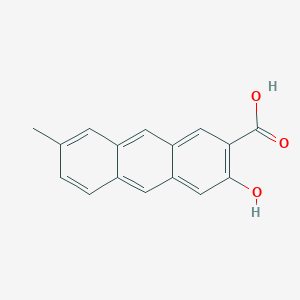
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
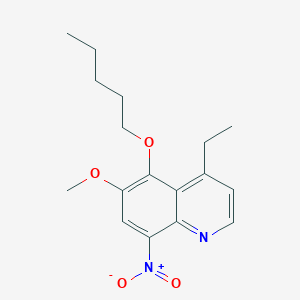

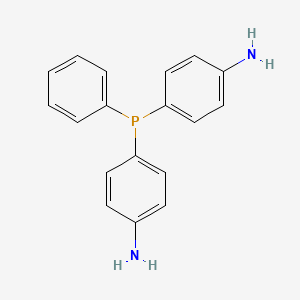
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
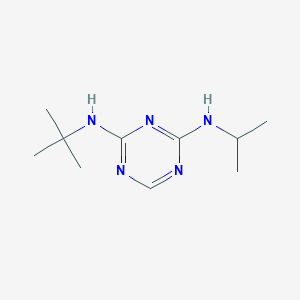
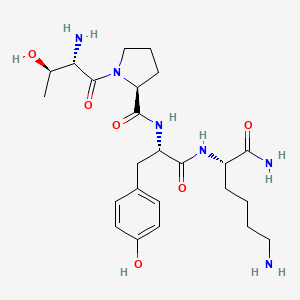

![2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one](/img/structure/B12546378.png)
